

A Comparative Analysis of Moniliformin and Deoxynivalenol Toxicity in Poultry

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Compound of Interest

Compound Name: *Moniliformin*

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This guide provides a comprehensive comparison of the toxicological effects of two prevalent *Fusarium* mycotoxins, **moniliformin** (MON) and deoxynivalenol (DON), in poultry. This document synthesizes experimental data on their respective impacts on poultry health and performance, details the experimental methodologies used in key studies, and visualizes the known signaling pathways involved in their mechanisms of action.

Executive Summary

Moniliformin and deoxynivalenol are mycotoxins that frequently contaminate poultry feed, leading to significant economic losses and animal welfare concerns. While both mycotoxins negatively impact poultry, they exhibit distinct toxicological profiles. **Moniliformin** is primarily a cardiotoxin, causing acute cardiac failure by inhibiting the pyruvate dehydrogenase complex, a critical enzyme in cellular energy metabolism. Deoxynivalenol, a trichothecene mycotoxin, is a potent inhibitor of protein synthesis, leading to a "ribotoxic stress response" that affects the immune system, gut health, and overall performance. Poultry are generally considered more resistant to DON than other livestock species like swine. The combined effects of MON and DON appear to be additive or less than additive, rather than synergistic.

Quantitative Data Comparison

The following tables summarize the key toxicological data for **moniliformin** and deoxynivalenol in poultry, compiled from various experimental studies.

Table 1: Acute Toxicity Data

Mycotoxin	Poultry Species	Route of Administration	LD50	Reference
Moniliformin	Broiler Chickens (7-week-old)	Intravenous	1.38 ± 0.035 mg/kg body weight	[1]
Moniliformin	Cockerels	Oral	4.0 mg/kg body weight	[2]
Moniliformin	Ducklings	Oral	3.68 mg/kg body weight	[2]
Deoxynivalenol	Broiler Chickens	Oral	Acute toxicity is rare under normal conditions; high doses are required to induce mortality.	[1]

Table 2: Effects on Performance Parameters

Mycotoxin	Poultry Species	Dosage	Duration	Key Findings	Reference
Moniliformin	Broiler Chicks	64 mg/kg diet	21 days	Reduced weight gain and feed consumption. 30% mortality.	[1]
Moniliformin	Broiler Chicks	100 mg/kg diet	21 days	29% reduction in body weight gain.	[3]
Deoxynivalenol	Broiler Chickens	2.3 mg/kg diet (moderate)	28 days	Significantly impaired body weight gain and feed conversion ratio.	[4]
Deoxynivalenol	Broiler Chickens	5 mg/kg diet	42 days	No significant impact on growth performance.	[5]
Deoxynivalenol	Broiler Chickens	15.12 mg/kg diet	42 days	Decrease in body weight gain and feed efficiency.	[6]
MON + DON	Broiler Chicks	100 mg/kg MON + 16 mg/kg DON	21 days	Decreased body weight, body-weight gain, and feed consumption.	[7]

Table 3: Immunological and Pathological Effects

Mycotoxin	Poultry Species	Dosage	Duration	Key Findings	Reference
Moniliformin	Broiler Chicks	75 mg/kg diet	-	Suppressed immune system.	[2]
Moniliformin	Broiler Chicks	100 mg/kg diet	21 days	Increased relative heart weight, decreased relative weight of the bursa of Fabricius.	[3]
Moniliformin	Broiler Chicks	200 mg/kg diet	-	50-65% mortality; increased heart, kidney, and liver weights.	[8]
Deoxynivalenol	Laying Hens	5 and 10 mg/kg body weight	6 weeks	Increased expression of pro-inflammatory cytokines (IL-1 β , IL-8, TNF- α) and decreased anti-inflammatory cytokine (IL-10).	[9]
Deoxynivalenol	Broiler Chickens	5 mg/kg diet	5 weeks	Significant decrease in the body weight of	[6]

				DON-fed chickens.
Deoxynivalenol	Broiler Chickens	7.54 mg/kg diet	3 weeks	Up-regulation of Claudin-5 (a tight junction protein) in the jejunum. [10]
MON + DON	Broiler Chicks	100 mg/kg MON + 16 mg/kg DON	21 days	Extensive renal tubular epithelial degeneration (MON diet); [7] milder degeneration with the combination.

Experimental Protocols

This section outlines the methodologies employed in representative studies to assess the toxicity of **moniliformin** and deoxynivalenol in poultry.

Moniliformin Toxicity Study in Broiler Chicks

- Objective: To determine the effects of dietary **moniliformin** on the performance and health of broiler chicks.
- Experimental Animals: Day-old male broiler chicks.
- Experimental Design: Chicks are randomly allocated to different dietary treatment groups, including a control group receiving a basal diet and experimental groups receiving the basal diet supplemented with varying concentrations of MON (e.g., 0, 50, 100, 200 mg/kg). The study duration is typically 21 days.

- Mycotoxin Administration: **Moniliformin**, either purified or from *Fusarium fujikuroi* culture material, is incorporated into a standard corn-soybean meal-based broiler diet.
- Data Collection:
 - Performance: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.
 - Clinical Signs and Mortality: Birds are observed daily for any clinical signs of toxicity, and mortality is recorded.
 - Organ Weights: At the end of the study, birds are euthanized, and organs such as the heart, liver, kidneys, and bursa of Fabricius are excised and weighed. Relative organ weights (as a percentage of body weight) are calculated.
 - Hematology and Serum Biochemistry: Blood samples are collected for analysis of hematological parameters (e.g., red blood cell count, hemoglobin) and serum biochemical markers of organ function (e.g., alanine aminotransferase, aspartate aminotransferase, creatinine).
 - Histopathology: Tissue samples from major organs are collected, fixed in 10% neutral buffered formalin, processed using standard paraffin embedding techniques, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
- Mycotoxin Analysis in Feed: The concentration of **moniliformin** in the experimental diets is confirmed using methods like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
[\[11\]](#)[\[12\]](#)

Deoxynivalenol Toxicity Study in Broiler Chickens

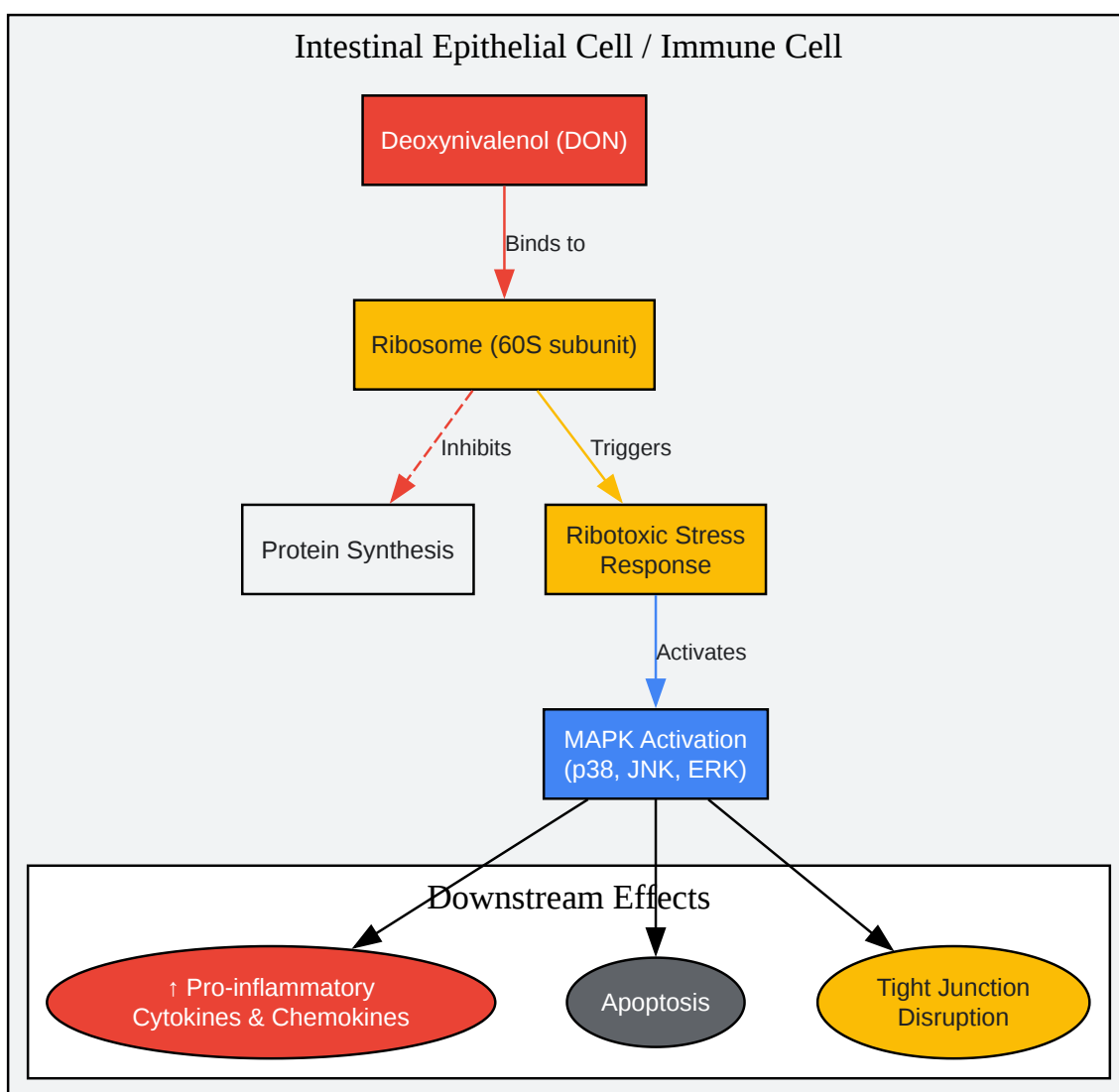
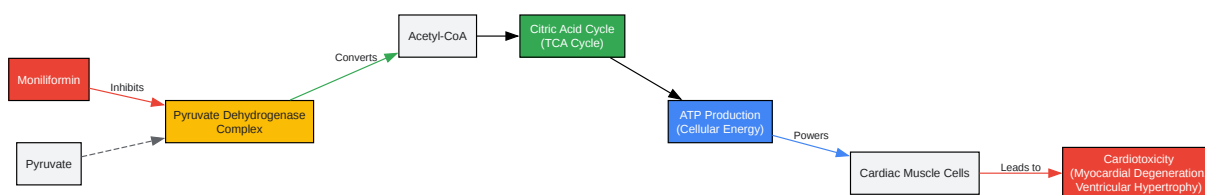
- Objective: To evaluate the impact of dietary deoxynivalenol on the performance, intestinal health, and immune response of broiler chickens.
- Experimental Animals: Day-old male broiler chicks (e.g., Ross 308).

- **Experimental Design:** A completely randomized design is often used, with chicks assigned to dietary treatments such as a control diet, and diets contaminated with different levels of DON (e.g., 5 mg/kg and 15 mg/kg). The experiment typically runs for 42 days.
- **Mycotoxin Administration:** DON is incorporated into the basal diet, either from naturally contaminated grains or from in vitro cultures of *Fusarium graminearum*.
- **Data Collection:**
 - **Performance and Organ Weights:** Similar to **moniliformin** studies, body weight, feed intake, and organ weights are measured.
 - **Intestinal Morphology:** Sections of the small intestine (duodenum, jejunum, ileum) are collected for histomorphological analysis. Villus height and crypt depth are measured to assess gut integrity.
 - **Immunological Assays:**
 - **Vaccine Response:** Birds are often vaccinated against common poultry diseases (e.g., Newcastle disease, infectious bronchitis), and antibody titers are measured using hemagglutination inhibition (HI) tests or ELISA to assess the effect of DON on humoral immunity.[5]
 - **Cytokine Analysis:** Blood samples are collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1 β , IL-6, IL-8, TNF- α , IL-10) using commercially available ELISA kits.[13]
 - **Gene Expression Analysis:** Tissues (e.g., jejunum, liver) can be collected to analyze the expression of genes related to tight junctions, oxidative stress, and inflammation using real-time quantitative PCR (RT-qPCR).
- **Mycotoxin Analysis in Feed and Tissues:** The concentration of DON and its metabolites in feed and biological samples (e.g., plasma, excreta) is determined using LC-MS/MS.[4]

Signaling Pathways and Mechanisms of Action

Moniliformin: Inhibition of Pyruvate Dehydrogenase and Cardiotoxicity

The primary mechanism of **moniliformin** toxicity is the inhibition of the mitochondrial pyruvate dehydrogenase (PDH) complex.^[13] This multi-enzyme complex is a critical link between glycolysis and the citric acid cycle, responsible for the conversion of pyruvate to acetyl-CoA. By inhibiting PDH, **moniliformin** disrupts cellular energy metabolism, leading to an accumulation of pyruvate. The heart, with its high metabolic rate, is particularly susceptible to this energy deficit, resulting in cardiotoxicity. The inhibition of the PDH complex by **moniliformin** is thought to involve a "suicide inactivator" mechanism, where the toxin irreversibly binds to the enzyme.^[13] This leads to myocardial degeneration, ventricular hypertrophy, and ultimately, cardiac failure.^[14]



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